molecular formula C17H16ClNO3S B2400579 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one CAS No. 339108-26-8

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one

Cat. No.: B2400579
CAS No.: 339108-26-8
M. Wt: 349.83
InChI Key: NAAYNOPKRYBNSN-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is a sulfonyl-substituted propenone derivative characterized by a phenyl group at the 1-position, a 4-chlorophenylsulfonyl moiety at the 2-position, and a dimethylamino group at the 3-position of the propenone backbone. Its reactivity and physicochemical properties are influenced by the electron-withdrawing sulfonyl group, the electron-donating dimethylamino substituent, and the aromatic chlorophenyl moiety.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-6-4-3-5-7-13)23(21,22)15-10-8-14(18)9-11-15/h3-12H,1-2H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYNOPKRYBNSN-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and benzaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Can produce sulfoxides or sulfones.
  • Reduction: Converts the sulfonyl group to a sulfide.
  • Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Biology

Research has shown that 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one exhibits potential biological activities:

  • Antimicrobial Properties: Studies indicate effectiveness against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells.
Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

Medicine

The compound is explored as a lead compound in drug discovery and development due to its promising biological activities. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating signaling pathways.

Case Study 1: Anticancer Effects

In vitro studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines, showing greater efficacy compared to standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Efficacy

The compound's antimicrobial properties were evaluated against clinical isolates of bacteria, confirming its potential as an effective antimicrobial agent.

Comparative Analysis with Related Compounds

To further understand its unique profile, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
2-[(4-Bromophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-oneModerate anticancer activityDifferent halogen substituent
2-[(4-Nitrophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-oneAntimicrobialNitro group affects reactivity

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other sulfonyl-propenone derivatives, differing primarily in substituent patterns. Below is a detailed comparison based on molecular parameters and substituent effects:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one (Target Compound) C₁₇H₁₄ClNO₃S* ~348.83* 1-Phenyl, 2-(4-chlorophenylsulfonyl), 3-(dimethylamino) Not Provided
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one C₁₇H₁₅Cl₂NO₃S 384.28 1-(4-Chlorophenyl), 2-(4-chlorophenylsulfonyl), 3-(dimethylamino) 1164563-97-6
1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one C₁₈H₁₇ClN₂O₅S 408.86 1-(4-Nitro-3-sulfonylmethylphenyl), 3-(dimethylamino), sulfonylmethyl group 303145-49-5

*Inferred based on structural analogy to the compound in .

Key Differences and Implications:

Substituent Effects on Reactivity: The target compound lacks the additional chlorine atom present in 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one (), which may reduce its lipophilicity and alter binding interactions in biological or catalytic contexts . The nitro group in 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-... () introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to the target compound’s simpler sulfonyl and phenyl groups .

Molecular Weight and Complexity :

  • The compound from has a higher molecular weight (408.86 g/mol) due to the nitro group and sulfonylmethyl substituent, which may impact solubility and synthetic accessibility .

Computational studies employing density-functional theory (e.g., methods described in ) could predict thermochemical properties, such as bond dissociation energies or reaction pathways, for these compounds .

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a sulfonyl group, a dimethylamino moiety, and a phenyl group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO3SC_{17}H_{16}ClNO_3S, and it has a molecular weight of 351.83 g/mol. The presence of the chlorophenyl group enhances its electrophilic characteristics, making it a candidate for various biological interactions.

The biological activity of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activities or modulate signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various bacterial strains, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Table 1: Antibacterial Activity of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies, it exhibited strong inhibitory effects on AChE, which is crucial for neurotransmission regulation. The IC50 values were found to be comparable to known inhibitors such as donepezil .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase0.02 - 0.92Donepezil (0.007)
UreaseStrong InhibitionNot specified

Anticancer Properties

There is emerging evidence suggesting that 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one may possess anticancer properties. Studies have highlighted its potential in inhibiting tumor growth and proliferation in various cancer cell lines . The mechanism may involve modulation of apoptotic pathways or interference with cell cycle progression.

Case Studies and Research Findings

In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives including our compound were evaluated for their pharmacological potential as antibacterial agents and enzyme inhibitors . The findings underscored the importance of structural modifications in enhancing biological activity.

Another research effort focused on the synthesis and characterization of related compounds with similar functionalities. The study concluded that the sulfonamide moiety significantly contributes to antibacterial action and enzyme inhibition, reinforcing the therapeutic potential of compounds like 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis of enone-sulfonyl derivatives often involves sulfonylation of a pre-formed propenone intermediate. Key steps include:

  • Friedel-Crafts acylation to introduce the aryl ketone group (as seen in analogous compounds) .
  • Sulfonylation using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Control of temperature (0–5°C for sulfonylation) to minimize side reactions.
    • Critical Parameters :
  • Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics.
  • Catalytic use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps .
    • Yield Optimization : Typical yields range from 50–70%, with impurities monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • δ 7.8–8.2 ppm (aromatic protons from 4-chlorophenylsulfonyl group).
  • δ 3.0–3.5 ppm (dimethylamino group, split into a singlet).
  • δ 6.5–7.5 ppm (vinyl protons from the propenone backbone) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~190 ppm and sulfonyl (SO₂) carbons at ~140 ppm .
    • IR Spectroscopy :
  • Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150–1250 cm⁻¹ (asymmetric SO₂ stretch) .

Q. What are the standard purity assessment protocols for this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time ~8–10 minutes .
  • Elemental Analysis : Expected %C: 55.2, %H: 4.3, %N: 3.8 (theoretical values based on C₁₇H₁₅ClNO₃S). Deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence the compound’s reactivity in Michael addition reactions?

  • Mechanistic Insight : The electron-withdrawing sulfonyl group increases the electrophilicity of the α,β-unsaturated ketone, enhancing its susceptibility to nucleophilic attack.
  • Experimental Validation :

  • Compare reaction rates with non-sulfonylated analogs using kinetic studies (UV-Vis monitoring at 300 nm) .
  • DFT calculations (B3LYP/6-31G*) show a lower LUMO energy (-1.8 eV) for the sulfonylated compound vs. -1.2 eV for non-sulfonylated analogs, confirming increased electrophilicity .

Q. What crystallographic data support the non-centrosymmetric packing of this compound, and how does this affect its nonlinear optical (NLO) properties?

  • Crystal Structure :

  • Space group: Pna2₁ (non-centrosymmetric), with a dihedral angle of 85° between the sulfonyl and propenone planes .
  • NLO Activity : Second harmonic generation (SHG) efficiency ~1.5× urea, attributed to the alignment of dipole moments in the crystal lattice .

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through target-specific assays?

  • Methodological Approach :

  • Dose-Response Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–100 µg/mL.
  • Cytotoxicity Assays : Use MTT tests on human fibroblasts (IC₅₀ > 50 µg/mL indicates selective antimicrobial action) .
    • Mechanistic Clarity :
  • Fluorescence quenching studies with DNA-topoisomerase complexes reveal binding constants (Kₐ ~10⁴ M⁻¹), suggesting dual mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.